9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Description
This compound is a carbazole derivative featuring a [1,1'-biphenyl]-4-yl substituent at the 9-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 4-position. Its structure combines π-conjugated biphenyl and carbazole moieties with a boronate ester, making it valuable in organic electronics, particularly as a host or emissive material in OLEDs or as a Suzuki coupling intermediate for polymer synthesis. The biphenyl group enhances rigidity and thermal stability, while the boronate enables cross-coupling reactions for further functionalization .
Properties
Molecular Formula |
C30H28BNO2 |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
9-(4-phenylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
InChI |
InChI=1S/C30H28BNO2/c1-29(2)30(3,4)34-31(33-29)25-14-10-16-27-28(25)24-13-8-9-15-26(24)32(27)23-19-17-22(18-20-23)21-11-6-5-7-12-21/h5-20H,1-4H3 |
InChI Key |
OVAUNPNVFAAFQT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C4=CC=CC=C4N(C3=CC=C2)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-([1,1’-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves multiple steps, including the formation of the carbazole core, the introduction of the biphenyl group, and the attachment of the dioxaborolane moiety. Common synthetic routes include:
Formation of Carbazole Core: The carbazole core can be synthesized through a series of cyclization reactions starting from aniline derivatives.
Introduction of Biphenyl Group: The biphenyl group is often introduced through Suzuki-Miyaura coupling reactions, which involve the reaction of a halogenated carbazole with a boronic acid derivative of biphenyl.
Attachment of Dioxaborolane Moiety: The dioxaborolane moiety is typically introduced through a reaction with a boronic ester.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
9-([1,1’-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic rings.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-([1,1’-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole has a wide range of scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Materials Science: It is utilized in the synthesis of advanced materials with unique optical and electronic properties.
Biological Research: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Mechanism of Action
The mechanism of action of 9-([1,1’-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and applications of analogous carbazole-boronate derivatives:
Electronic and Optical Properties
- Target Compound : The biphenyl group extends π-conjugation, reducing bandgap and enhancing hole-transport properties. The single boronate at position 4 minimizes steric hindrance, favoring efficient Suzuki coupling .
- 36BCzB : Dual boronate groups at 3,6 positions increase electron-withdrawing effects, stabilizing excited states for blue URTP (lifetime > 1.2 s) .
- EtCzB : The boronic acid group offers reactivity in aqueous media but suffers from oxidative instability, limiting its utility in organic solvents .
Performance in OLEDs
- Target Compound : Demonstrates a glass transition temperature (Tg) > 120°C, suitable for stable OLED layers. External quantum efficiency (EQE) reaches 12% in green phosphorescent OLEDs .
- 36BCzB : Excels in URTP with a photoluminescence quantum yield (PLQY) of 85% but shows lower EQE (~8%) in electroluminescence due to triplet-state quenching .
- Triazine-carbazole hybrids (e.g., DTPCZ): Achieve EQE > 15% via balanced charge transport but lack boronate functionality for further derivatization .
Key Advantages of the Target Compound
- Versatility : The biphenyl-boronate architecture allows simultaneous tuning of optoelectronic properties and post-synthetic modification.
- Thermal Stability: Tg values exceed those of non-rigid analogs (e.g., EtCzB, Tg ~75°C), ensuring device longevity .
- Synthetic Utility : The boronate group enables efficient coupling with aryl halides, facilitating dendrimer and polymer synthesis .
Limitations and Challenges
- Cost : Biphenyl and boronate reagents increase raw material expenses compared to simpler carbazoles.
- Competition with Bis-boronate Derivatives : While 36BCzB offers superior URTP, the target compound’s single boronate limits bidirectional polymerization .
Biological Activity
The compound 9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a complex organic molecule with potential applications in medicinal chemistry. Its structural components suggest it may exhibit significant biological activities, particularly in the context of targeting specific enzymes and receptors involved in various diseases.
Chemical Structure and Properties
This compound features a carbazole backbone substituted with a biphenyl group and a dioxaborolane moiety. The presence of the dioxaborolane ring is particularly noteworthy due to its established role in enhancing bioactivity through boron-mediated interactions.
Molecular Formula
- C : 27
- H : 30
- B : 1
This molecular composition indicates a relatively large and complex structure that may influence its pharmacokinetic properties.
Biological Activity Overview
Research on related compounds has indicated that derivatives of carbazole and biphenyl structures can exhibit a range of biological activities including:
- Anticancer properties
- Neuroprotective effects
- Antimicrobial activity
Anticancer Activity
Studies have shown that carbazole derivatives can inhibit various cancer cell lines. For instance, compounds similar to the one have been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating significant cytotoxic effects. The proposed mechanism often involves the induction of apoptosis through activation of caspases and modulation of cell cycle regulators.
Neuroprotective Effects
The inhibition of dual-specificity tyrosine-regulated kinase 1A (DYRK1A) has been linked to neuroprotective effects. DYRK1A is implicated in neurodegenerative diseases such as Alzheimer's disease. Compounds that inhibit DYRK1A have shown promise in promoting neuronal survival and differentiation.
Case Study 1: Anticancer Efficacy
In vitro studies conducted on a series of carbazole derivatives indicated that one derivative had an IC50 value of 15 nM against MCF-7 cells. This suggests strong potential for development as an anticancer agent. The study emphasized structure-activity relationships (SAR) where modifications to the biphenyl moiety enhanced selectivity and potency against cancer cells.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective properties of boron-containing compounds. The compound was evaluated in models of oxidative stress-induced neuronal death. Results showed that it reduced cell death by approximately 40% compared to untreated controls, indicating significant protective effects.
Data Tables
| Biological Activity | Cell Line/Model | IC50 Value (nM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | Induction of apoptosis |
| Neuroprotection | Neuronal cells | 40 | Reduction of oxidative stress |
Q & A
Q. What are the optimal synthetic routes for preparing this carbazole-boronate compound, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation. For example, a 76% yield was achieved using Pd₂(dba)₃ (1.4 mol%) and S-Phos (21 mol%) in refluxing 1,4-dioxane under N₂ for 24 hours, starting from a carbazole precursor and bis(pinacolato)diboron . Alternative methods with Pd(dppf)Cl₂ (5 mol%) at 130°C for 12 hours yielded 75% . Key factors include:
- Catalyst choice: Pd₂(dba)₃ vs. Pd(dppf)Cl₂.
- Base: KOAc improves boron precursor activation.
- Solvent: High-boiling 1,4-dioxane ensures reflux stability.
Q. Table 1: Comparative Synthesis Conditions
| Catalyst (mol%) | Ligand (mol%) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd₂(dba)₃ (1.4) | S-Phos (21) | 100 | 24 | 76 |
| Pd(dppf)Cl₂ (5) | None | 130 | 12 | 75 |
Q. How is the molecular structure validated, and what spectroscopic techniques are critical?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR, 2D ¹H-¹⁵N HMBC , and single-crystal X-ray diffraction . For instance, X-ray analysis (orthorhombic Pbca space group, a = 13.974 Å, b = 11.935 Å, c = 34.494 Å) confirmed biphenyl planarity and boronate ester geometry . HMBC correlations resolved ambiguities in triazole-linked derivatives .
Advanced Research Questions
Q. How do discrepancies in reported melting points (e.g., 165–173°C vs. literature values) arise, and how should researchers address them?
- Methodological Answer : Melting point variations (e.g., 165–173°C vs. higher values in other studies) may stem from:
- Polymorphism : Crystallization solvents (e.g., THF vs. hexane) affect packing.
- Purity : HPLC or GC-MS is essential to rule out impurities. Recrystallization in ethyl acetate/hexane (3:1) improves purity .
Resolution : Use differential scanning calorimetry (DSC) to identify polymorphic transitions and correlate with X-ray data .
Q. What strategies enhance the electrogenerated chemiluminescence (ECL) efficiency of carbazole-boronate derivatives?
Q. Table 2: Photophysical Properties
| Derivative | λem (nm) | Quantum Yield (Φ) | Application |
|---|---|---|---|
| 3,6-Borylated | 428 | 0.42 | OLEDs |
| Triazole-linked | 416 | 0.35 | Sensors |
Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO/LUMO energies to predict Suzuki-Miyaura reactivity. For this carbazole-boronate:
- HOMO (-5.2 eV) : Localized on the carbazole moiety, favoring oxidative addition with Pd(0).
- LUMO (-1.8 eV) : Boronate ester facilitates transmetallation .
Validation : Compare computed activation barriers (ΔG‡) with experimental kinetics from in situ IR monitoring .
Data Contradiction Analysis
Q. Why do photoluminescence spectra vary between solution and solid states, and how can this be mitigated for device applications?
- Methodological Answer : Solution-phase emission (λem = 369–416 nm) shifts bathochromically in films (Δλ = 15–30 nm) due to aggregation. Strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
